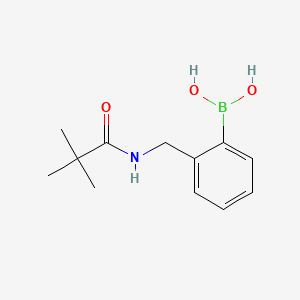

(2-(Pivalamidomethyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(Pivalamidomethyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pivalamidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pivalamidomethyl)phenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:

Catalyst: Palladium(II) acetate or palladium(0) complexes.

Base: Potassium carbonate or sodium carbonate.

Solvent: Tetrahydrofuran or dimethylformamide.

Temperature: Typically around 80-100°C.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2-(Pivalamidomethyl)phenyl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The pivalamidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (2-(Pivalamidomethyl)phenyl)boronic acid, have shown potential in anticancer therapies due to their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. The first FDA-approved boronic acid drug, bortezomib, paved the way for further research into similar compounds. Studies indicate that modifications to the boronic acid structure can enhance selectivity and efficacy against various cancer types .

Antibacterial Properties

Research has demonstrated that certain boronic acids exhibit antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus. These compounds can disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making them promising candidates for new antibiotics .

Sensor Technology

Glucose Sensors

The ability of boronic acids to form reversible complexes with diols has been exploited in the development of glucose sensors. This compound can selectively bind glucose, allowing for the monitoring of blood sugar levels. This property is particularly valuable in diabetes management, where accurate glucose monitoring is essential .

Drug Delivery Systems

Stimuli-Responsive Materials

Boronic acids can be incorporated into polymer systems to create smart drug delivery platforms. These materials can respond to changes in pH or the presence of specific biomolecules, releasing therapeutic agents in a controlled manner. The dynamic nature of boronate ester formation allows for self-healing properties and enhanced biocompatibility .

Case Studies

Mechanism of Action

The mechanism by which (2-(Pivalamidomethyl)phenyl)boronic acid exerts its effects is primarily through its ability to form covalent bonds with other molecules. In the case of the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The pivalamidomethyl group can also interact with various molecular targets, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Phenylboronic acid: Lacks the pivalamidomethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

(4-Formylphenyl)boronic acid: Contains a formyl group instead of a pivalamidomethyl group, leading to different reactivity and applications.

(3-Formylphenyl)boronic acid: Similar to (4-Formylphenyl)boronic acid but with the formyl group in a different position on the phenyl ring.

Uniqueness: (2-(Pivalamidomethyl)phenyl)boronic acid is unique due to the presence of the pivalamidomethyl group, which can influence its steric and electronic properties. This makes it particularly useful in reactions where selectivity and stability are important.

Properties

Molecular Formula |

C12H18BNO3 |

|---|---|

Molecular Weight |

235.09 g/mol |

IUPAC Name |

[2-[(2,2-dimethylpropanoylamino)methyl]phenyl]boronic acid |

InChI |

InChI=1S/C12H18BNO3/c1-12(2,3)11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |

InChI Key |

AYFNYFXUTADWOY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1CNC(=O)C(C)(C)C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.